molecular formula C33H41ClN2O9 B1662494 Reserpine hydrochloride CAS No. 16994-56-2

Reserpine hydrochloride

Cat. No.: B1662494
CAS No.: 16994-56-2
M. Wt: 645.1 g/mol
InChI Key: ZYWIWGUMKCZKOO-BQTSRIDJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Reserpine (hydrochloride) was first reported by R.B. Woodward’s group in 1956 . The synthetic route involves several key steps:

    Diels-Alder Reaction: This reaction is used to form the D/E rings and three of the five asymmetric centers.

    Bromination and Ether Formation: Bromination followed by ether formation helps in the construction of the complex molecular structure.

    Reductive Free Radical Cyclisation: This step places the carbon chain in the correct stereochemistry.

Industrial production methods often involve the extraction of the alkaloid from the Rauwolfia plant, followed by purification and conversion to its hydrochloride salt .

Chemical Reactions Analysis

Reserpine (hydrochloride) undergoes various chemical reactions:

Common reagents used in these reactions include molecular bromine, sodium methoxide, and various oxidizing and reducing agents . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Reserpine (hydrochloride) has a wide range of scientific research applications:

Comparison with Similar Compounds

Reserpine (hydrochloride) is unique in its ability to deplete neurotransmitters from both central and peripheral axon terminals. Similar compounds include:

Reserpine’s unique mechanism of action and its historical significance in psychopharmacology make it a valuable compound for both research and therapeutic applications.

Biological Activity

Reserpine hydrochloride, an alkaloid derived from the roots of Rauwolfia serpentina, has been extensively studied for its biological activity, particularly in the context of hypertension and its effects on various cellular mechanisms. This article explores the compound's pharmacological properties, mechanisms of action, and its implications in clinical settings.

Reserpine functions primarily as an adrenergic blocking agent , inhibiting the vesicular storage of neurotransmitters such as norepinephrine and serotonin. This action leads to a depletion of catecholamines from both central and peripheral nerve terminals, resulting in reduced sympathetic nervous system activity. The specific mechanism involves the inhibition of the vesicular monoamine transporter (VMAT), which is responsible for transporting neurotransmitters into synaptic vesicles. Consequently, neurotransmitters that are not sequestered are metabolized by monoamine oxidase (MAO), leading to a decrease in their levels in circulation .

Pharmacodynamics

The pharmacodynamic profile of reserpine includes its effects on blood pressure regulation. Clinical studies have demonstrated that reserpine effectively lowers systolic blood pressure (SBP) and diastolic blood pressure (DBP) in patients with hypertension. A systematic review indicated a statistically significant reduction in SBP by approximately 7.92 mm Hg compared to placebo, although this effect was classified as mild to moderate .

Biological Fate and Metabolism

Upon oral administration, reserpine is rapidly absorbed from the gastrointestinal tract but undergoes significant first-pass metabolism in the liver. Key metabolites include methylreserpate and trimethoxybenzoic acid, which are produced through hydrolytic cleavage. The majority of reserpine is metabolized before reaching systemic circulation, with minimal amounts excreted unchanged in urine .

Case Studies and Clinical Findings

  • Hypertension Management : In patients with refractory hypertension (RfHTN), reserpine was shown to lower mean SBP by 29.3 mm Hg and DBP by 22.0 mm Hg when administered alongside other antihypertensive medications . This supports the hypothesis that excess sympathetic output plays a significant role in RfHTN.
  • Cancer Cell Studies : Research has indicated that reserpine can induce apoptosis in cancer cell lines such as MCF-7 through the activation of AMP-activated protein kinase (AMPK). In these studies, reserpine treatment led to increased phosphorylation of AMPK and a reduction in cell viability, suggesting potential applications in cancer therapy .

Summary of Biological Activities

Biological Activity Effect Mechanism
Blood Pressure ReductionDecreases SBP and DBPInhibition of norepinephrine storage
Induction of ApoptosisIncreased cell death in MCF-7 cellsActivation of AMPK
MetabolismRapid hepatic metabolismHydrolysis and oxidation via liver enzymes
Neurotransmitter DepletionReduced catecholamine levelsInhibition of VMAT1 and VMAT2

Properties

IUPAC Name

methyl (1R,15S,17R,18R,19S,20S)-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40N2O9.ClH/c1-38-19-7-8-20-21-9-10-35-16-18-13-27(44-32(36)17-11-25(39-2)30(41-4)26(12-17)40-3)31(42-5)28(33(37)43-6)22(18)15-24(35)29(21)34-23(20)14-19;/h7-8,11-12,14,18,22,24,27-28,31,34H,9-10,13,15-16H2,1-6H3;1H/t18-,22+,24-,27-,28+,31+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYWIWGUMKCZKOO-BQTSRIDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H41ClN2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

645.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16994-56-2
Record name Yohimban-16-carboxylic acid, 11,17-dimethoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]-, methyl ester, monohydrochloride, (3β,16β,17α,18β,20α)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16994-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Reserpine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016994562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Reserpine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.325
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RESERPINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GWN3C4FTI8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reserpine hydrochloride
Reactant of Route 2
Reactant of Route 2
Reserpine hydrochloride
Reactant of Route 3
Reactant of Route 3
Reserpine hydrochloride
Reactant of Route 4
Reserpine hydrochloride
Reactant of Route 5
Reactant of Route 5
Reserpine hydrochloride
Reactant of Route 6
Reactant of Route 6
Reserpine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.